molecular formula C19H20N2O B6178738 1-benzyl-4-isocyanato-4-phenylpiperidine CAS No. 2649055-36-5

1-benzyl-4-isocyanato-4-phenylpiperidine

Cat. No.: B6178738
CAS No.: 2649055-36-5
M. Wt: 292.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-isocyanato-4-phenylpiperidine is a piperidine derivative characterized by a benzyl group at the 1-position and both an isocyanate (-NCO) and a phenyl group at the 4-position of the piperidine ring. Its molecular formula is C₁₉H₂₀N₂O, with a molecular weight of 292.38 g/mol . The isocyanate group confers high reactivity, making it a valuable intermediate in organic synthesis, particularly for forming ureas or carbamates via nucleophilic addition.

Properties

CAS No.

2649055-36-5

Molecular Formula

C19H20N2O

Molecular Weight

292.4

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-isocyanato-4-phenylpiperidine typically involves the reaction of 4-benzylpiperidine with phosgene or a similar isocyanate precursor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may also involve the use of solvents like dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxic nature of phosgene and other reagents used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-isocyanato-4-phenylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can react with the isocyanate group under mild conditions.

Major Products Formed

    Oxidation: Oxides of the original compound.

    Reduction: Amines derived from the reduction of the isocyanate group.

    Substitution: Ureas or carbamates formed from nucleophilic substitution reactions.

Scientific Research Applications

1-benzyl-4-isocyanato-4-phenylpiperidine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound is utilized in the synthesis of polymers and advanced materials with specific properties.

    Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-4-isocyanato-4-phenylpiperidine involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can modulate the activity of the target proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share the benzyl-piperidine backbone but differ in substituents, influencing their physicochemical and functional properties:

Compound Name Substituents (4-position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-Benzyl-4-isocyanato-4-phenylpiperidine Isocyanate, phenyl C₁₉H₂₀N₂O 292.38 Reactive intermediate for synthesis
1-[(4-Bromobenzene)sulfonyl]-4-isocyanatopiperidine Isocyanate, 4-bromophenyl sulfonyl Not specified Not specified Sulfonyl group enhances electrophilicity; used in cross-coupling reactions
1-Benzyl-4-cyano-4-phenylpiperidine HCl Cyano, phenyl C₁₉H₁₉ClN₂ 318.83 Potential CNS agent; cyano group reduces reactivity compared to -NCO
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) Indanone-methyl C₂₈H₃₀N₂O₃ 442.55 Potent AChE inhibitor (IC₅₀ = 5.7 nM); therapeutic for Alzheimer’s disease
Benzyl 4-fluoropiperidine-1-carboxylate Fluorine, carboxylate C₁₃H₁₆FNO₂ 237.27 Fluorine enhances metabolic stability; used in medicinal chemistry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.